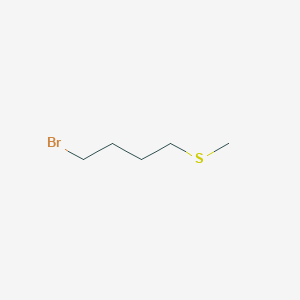

1-Bromo-4-(methylsulfanyl)butane

Description

Significance of Halogenated Thioethers in Modern Synthetic Chemistry

Halogenated thioethers are a class of organic compounds that possess at least one halogen atom and a thioether functional group. This unique combination of functionalities imparts a dual reactivity to these molecules, making them highly valuable in synthetic chemistry. The sulfur atom, being more polarizable and less basic than oxygen, renders the thioether group a good nucleophile. masterorganicchemistry.com This allows for a variety of reactions, including the formation of new carbon-sulfur bonds.

The presence of a halogen atom provides an electrophilic site, susceptible to nucleophilic substitution reactions. This dual reactivity allows for the construction of diverse molecular frameworks, particularly in the synthesis of sulfur-containing heterocycles, which are prevalent in many biologically active compounds and pharmaceutical drugs. chemistryviews.orgbohrium.comnih.gov

Academic Research Perspectives on the Chemical Reactivity of ω-Haloalkyl Thioethers

The reactivity of ω-haloalkyl thioethers, such as 1-Bromo-4-(methylsulfanyl)butane, is characterized by the interplay between the nucleophilic sulfur atom and the electrophilic carbon bearing the halogen. The distance between these two reactive centers plays a crucial role in determining the outcome of their reactions.

Intramolecular cyclization is a common reaction pathway for these compounds, leading to the formation of cyclic sulfonium (B1226848) salts. For instance, the intramolecular SN2 reaction of a thioether with an alkyl halide can lead to the formation of a three-membered sulfonium cation. youtube.com The stability of the resulting ring and the reaction conditions often dictate the favorability of this process.

Furthermore, the thioether moiety can be oxidized to a sulfoxide (B87167) or a sulfone, which alters the reactivity of the molecule and opens up new synthetic possibilities. chemistrysteps.com These oxidized derivatives are also important intermediates in various synthetic transformations.

Role of this compound as a Fundamental Building Block

This compound serves as a key precursor in the synthesis of a variety of organic molecules, most notably nitrogen- and sulfur-containing heterocycles. kit.eduorganic-chemistry.org These heterocyclic systems are core components of numerous natural products, pharmaceuticals, and materials. nih.govclockss.org

The bifunctional nature of this compound allows for sequential or one-pot reactions to construct these complex ring systems. For example, the bromine atom can be displaced by a nitrogen nucleophile, followed by an intramolecular reaction involving the thioether group to form a nitrogen-containing heterocycle. Similarly, it can be utilized in the synthesis of sulfur-containing rings through various cyclization strategies. chemistryviews.org

Contextualizing Structural Attributes for Synthetic Utility

The synthetic utility of this compound is directly linked to its structural features. The four-carbon chain provides flexibility, allowing the molecule to adopt conformations suitable for intramolecular reactions. The primary bromide is a good leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups.

The methylsulfanyl group, with its nucleophilic sulfur atom, is key to many of the compound's applications. The reactivity of this group can be finely tuned by the choice of reaction conditions and reagents, allowing for controlled synthetic transformations.

The interplay of these structural attributes makes this compound a versatile and valuable tool for organic chemists in the construction of complex and biologically relevant molecules.

Structure

3D Structure

Properties

Molecular Formula |

C5H11BrS |

|---|---|

Molecular Weight |

183.11 g/mol |

IUPAC Name |

1-bromo-4-methylsulfanylbutane |

InChI |

InChI=1S/C5H11BrS/c1-7-5-3-2-4-6/h2-5H2,1H3 |

InChI Key |

RUKWNJGFRHULMV-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 4 Methylsulfanyl Butane

Established Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(methylsulfanyl)butane can be achieved through several established routes, primarily involving the manipulation of precursor molecules containing either the thioether or the bromo functionality, followed by the introduction of the other group.

Precursor Selection and Initial Reactant Systems

The choice of precursors is critical in synthesizing this compound. Common starting materials include tetrahydrofuran (B95107), 1,4-dibromobutane (B41627), and molecules already containing the methylsulfanyl group.

One prevalent method starts with the cleavage of tetrahydrofuran (THF). Treatment of THF with hydrogen bromide and sodium sulfide (B99878), followed by reaction with a methylating agent like methyl iodide, can yield the desired product. Alternatively, ring-opening of THF with an appropriate reagent can generate a 4-bromobutanol intermediate, which can then be converted to the target compound. For instance, reacting tetrahydrofuran with gaseous hydrochloric acid or heating it under reflux with aqueous hydrochloric acid can produce δ-chlorobutanol. google.com This can then undergo further reaction to introduce the methylsulfanyl group and replace the chloro group with a bromo group.

Another common precursor is 1,4-dibromobutane. This symmetrical molecule allows for the selective substitution of one bromine atom with a methylsulfanyl group. This is typically achieved by reacting 1,4-dibromobutane with sodium thiomethoxide (NaSMe). The reaction conditions must be carefully controlled to minimize the formation of the disubstituted byproduct, 1,4-bis(methylsulfanyl)butane.

A third approach involves starting with a molecule that already contains the methylsulfanyl moiety, such as 4-(methylsulfanyl)-1-butanol. This alcohol can then be converted to the corresponding bromide.

Bromination Strategies for Long-Chain Alkyl Thioethers

When the precursor is an alcohol, such as 4-(methylsulfanyl)-1-butanol, various brominating agents can be employed. A common method for converting alcohols to alkyl bromides is the use of phosphorus tribromide (PBr₃). For example, a solution of phosphorous tribromide in ether can be added to a solution of 3-(3-methoxyphenyl)-1-butanol (B8560202) in ether at low temperatures to yield the corresponding bromide. prepchem.com

Another effective method involves the use of hydrobromic acid (HBr) in the presence of a dehydrating agent like sulfuric acid. This is a classic method for preparing primary alkyl bromides from their corresponding alcohols. For the synthesis of 1-bromo-3-methylbutane, 3-methylbutanol is reacted with sodium bromide in the presence of sulfuric acid. umass.edu

For long-chain alkyl thioethers, direct bromination of the corresponding alcohol is a key step. The reaction of methanesulfonates (mesylates) with anhydrous magnesium bromide in absolute ether has been shown to produce long-chain alkyl and alkenyl bromides in quantitative yields without isomerization of double bonds. researchgate.netresearchgate.net This method offers a mild alternative to harsher brominating conditions.

Mechanistic Considerations in Direct Synthetic Pathways

The direct synthesis of this compound from precursors like 1,4-dibromobutane or 4-(methylsulfanyl)-1-butanol involves nucleophilic substitution reactions.

In the reaction of 1,4-dibromobutane with sodium thiomethoxide, the thiomethoxide anion (CH₃S⁻) acts as a nucleophile, attacking one of the electrophilic carbon atoms bonded to a bromine atom. This proceeds via an SN2 mechanism, resulting in the displacement of a bromide ion and the formation of the C-S bond. The reaction is typically carried out in a polar aprotic solvent like DMF to enhance the nucleophilicity of the thiomethoxide.

When converting 4-(methylsulfanyl)-1-butanol to the bromide using HBr/H₂SO₄, the reaction proceeds through an SN2 pathway. The alcohol is first protonated by the strong acid to form a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule.

The bromination of alkanes can also occur via a free-radical mechanism, especially when initiated by light. libretexts.org However, for the synthesis of this compound from an alcohol precursor, the ionic SN2 mechanism is the predominant pathway.

Alternative Synthetic Approaches to this compound

Beyond the direct, established routes, alternative synthetic strategies offer different pathways to this compound, sometimes providing advantages in terms of efficiency or precursor availability.

Multi-step Convergent Syntheses

Multi-step syntheses can be designed to construct the target molecule from simpler, more readily available starting materials. libretexts.org A convergent approach involves synthesizing different fragments of the molecule separately and then combining them in a later step.

For example, a convergent synthesis could involve the preparation of a protected 4-bromobutanal (B1274127) derivative and a methyl-containing sulfur nucleophile. These two fragments could then be coupled, followed by deprotection and reduction to yield this compound. While potentially longer, such routes can offer greater control and may be necessary for constructing more complex analogues. The synthesis of 'Bromo-DragonFLY' and its homologues often involves the creation of ketone precursors in a multi-faceted synthesis. nih.gov

A process for producing 1-bromo-4-phenylbutane (B79780) involves reacting 4-bromobutyryl halide with benzene (B151609) to give 4-bromobutyrophenone, which is then reacted with hydrogen in the presence of a metal catalyst. google.com A similar strategy could be envisioned where the phenyl group is replaced with a methylsulfanyl group, though this would require different starting materials and reaction conditions.

Tandem Reactions and One-Pot Protocols

Tandem or one-pot reactions, where multiple transformations occur in the same reaction vessel without isolation of intermediates, can significantly improve synthetic efficiency. nih.gov

A potential one-pot synthesis of this compound could involve the in-situ generation of a sulfur nucleophile from a precursor like thiourea (B124793), followed by its reaction with a 1,4-dihalobutane. Thiourea additives have been shown to mediate the halogenation of alcohols under mild conditions. organic-chemistry.org

Another one-pot approach could involve the ring-opening of a cyclic precursor, such as tetrahydrothiophene (B86538), followed by bromination. While less common, such a strategy could offer a streamlined route to the desired product. A convenient one-pot synthesis for ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes has been described using a sodium-mediated aromatic cross-coupling reaction. whiterose.ac.uk

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The successful synthesis of this compound with high yield and purity hinges on the meticulous control of various reaction parameters. The primary challenge lies in achieving selective monosubstitution of a difunctional starting material like 1,4-dibromobutane, avoiding the formation of the disubstituted byproduct, 1,4-bis(methylsulfanyl)butane.

The choice of solvent and the temperature of the reaction are critical factors that significantly influence the rate and selectivity of the synthesis.

Influence of Solvents: The solvent plays a crucial role in dissolving the reactants and influencing the nucleophilicity of the thiolate anion. Polar aprotic solvents are generally preferred for S_N2 reactions as they can solvate the cation of the thiolate salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity.

| Solvent | Dielectric Constant (ε) | Expected Outcome |

| Dimethylformamide (DMF) | 37 | Good solubility for both reactants, promotes S_N2 reaction. |

| Acetonitrile (CH₃CN) | 36 | Effective in promoting S_N2 reactions, less prone to side reactions than DMF. |

| Acetone | 21 | Moderate choice, may require longer reaction times or higher temperatures. |

| Tetrahydrofuran (THF) | 7.5 | Lower polarity, may result in slower reaction rates. |

| Ethanol (EtOH) | 25 | Protic solvent, can decrease nucleophilicity of the thiolate through hydrogen bonding, potentially leading to lower yields and the formation of elimination byproducts. |

Interactive Data Table: Solvent Effects on the Synthesis of this compound (Illustrative data based on general principles of S_N2 reactions)

Temperature Profiles: The reaction temperature directly affects the reaction rate. Higher temperatures generally lead to faster reactions but can also promote the formation of byproducts, such as the disubstituted product and elimination products. For the selective synthesis of this compound, it is crucial to maintain a controlled temperature. A common strategy is to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature. This approach helps to control the initial exothermic reaction and favor monosubstitution.

As this compound is an achiral molecule, stereocontrol is not a factor in its synthesis. However, catalysts and additives can play a significant role in improving reaction efficiency and selectivity.

Phase-Transfer Catalysis: A highly effective method for carrying out the reaction between an aqueous solution of sodium thiomethoxide and an organic solution of 1,4-dibromobutane is phase-transfer catalysis (PTC) researchgate.net. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the thiomethoxide anion from the aqueous phase to the organic phase, where the reaction occurs researchgate.net. This technique can lead to faster reaction times, milder reaction conditions, and improved yields by minimizing side reactions in the aqueous phase.

Illustrative Data Table: Effect of Phase-Transfer Catalyst on Yield (Based on general principles of PTC)

Scalability and Industrial Feasibility of Synthesis Methods

The industrial production of this compound requires a synthesis method that is not only high-yielding and selective but also cost-effective, safe, and scalable.

The synthesis via nucleophilic substitution of 1,4-dibromobutane with sodium thiomethoxide under phase-transfer catalysis conditions presents a promising route for industrial-scale production. The starting materials, 1,4-dibromobutane and sodium thiomethoxide, are commercially available. The use of phase-transfer catalysis avoids the need for expensive and anhydrous organic solvents, allowing for the use of a biphasic water-organic solvent system, which simplifies product isolation and reduces solvent waste researchgate.net.

Key considerations for the industrial scale-up include:

Reaction Control: Maintaining precise control over the stoichiometry (using a slight excess of 1,4-dibromobutane to favor monosubstitution) and temperature is critical to ensure high selectivity and minimize the formation of the dialkylated byproduct.

Work-up and Purification: The separation of the desired monosubstituted product from unreacted 1,4-dibromobutane and the disubstituted byproduct is a crucial step. Fractional distillation under reduced pressure is a likely method for purification on an industrial scale.

Waste Management: The process will generate aqueous waste containing the phase-transfer catalyst and inorganic salts, which will require appropriate treatment.

The alternative route involving the ring-opening of tetrahydrothiophene is generally less attractive for industrial applications due to the often harsh reagents required and potential for multiple side products, making purification more complex and costly.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Methylsulfanyl Butane

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)

Nucleophilic substitution reactions are fundamental to the chemistry of alkyl halides. The specific pathway, either unimolecular (Sₙ1) or bimolecular (Sₙ2), is largely dictated by the structure of the alkyl halide.

Comparative Studies of Primary Alkyl Halide Reactivity

1-Bromo-4-(methylsulfanyl)butane is a primary alkyl halide. The reactivity of such compounds in substitution reactions is well-established. Primary alkyl halides predominantly undergo substitution via the Sₙ2 mechanism. smartstartinstitute.comyoutube.com This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, bromide) departs. libretexts.org The reaction rate for an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. libretexts.orgyoutube.com

The Sₙ1 pathway, which involves the formation of a carbocation intermediate, is highly unfavorable for primary alkyl halides due to the inherent instability of primary carbocations. youtube.comacs.org The rate of Sₙ1 reactions depends only on the concentration of the alkyl halide, as the formation of the carbocation is the slow, rate-determining step. youtube.comdocbrown.info

The nature of the halogen atom also significantly influences the reaction rate. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). nih.gov Weaker bonds are broken more easily, leading to faster substitution reactions. Consequently, bromoalkanes are more reactive than chloroalkanes but less reactive than iodoalkanes in nucleophilic substitution reactions. nih.gov

Table 1: General Reactivity Trends in Nucleophilic Substitution

| Factor | Sₙ1 Reaction | Sₙ2 Reaction | Relevance to this compound |

| Substrate Structure | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | As a primary halide, it strongly favors the Sₙ2 pathway. smartstartinstitute.comacs.org |

| Leaving Group Ability | I > Br > Cl > F | I > Br > Cl > F | Bromide is a good leaving group, facilitating substitution. nih.gov |

| Nucleophile | Weak nucleophiles are sufficient. | Requires a strong nucleophile. | The reaction will be most efficient with strong nucleophiles. |

| Solvent | Polar protic solvents stabilize the carbocation. | Polar aprotic solvents are preferred. | Solvent choice can be optimized to favor the Sₙ2 pathway. |

Influence of the Distal Thioether Moiety on Reaction Kinetics

A key feature of this compound is the thioether group located at the δ-position relative to the bromine atom. The lone pairs of electrons on the sulfur atom can play a crucial role in the reaction kinetics through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. libretexts.orgwikipedia.org

In this process, the sulfur atom can act as an internal nucleophile, attacking the carbon atom bearing the bromine. This intramolecular attack displaces the bromide ion and forms a cyclic sulfonium (B1226848) ion intermediate (a five-membered ring in this case). smartstartinstitute.com This step is often faster than the direct attack by an external nucleophile, leading to a significant rate enhancement compared to a similar alkyl halide without the participating group, such as 1-bromobutane (B133212). smartstartinstitute.comwikipedia.org The subsequent attack by an external nucleophile on the cyclic intermediate opens the ring to yield the final substitution product.

The rate enhancement due to anchimeric assistance can be substantial. For example, the hydrolysis of sulfur mustards (e.g., Ph-S-CH₂-CH₂-Cl) is significantly faster—by factors of up to several hundred—than that of analogous alkyl chlorides without the sulfur atom. wikipedia.org This acceleration occurs because the intramolecular cyclization step has a lower activation energy than the corresponding intermolecular Sₙ2 reaction. inflibnet.ac.in The formation of five- and six-membered rings through NGP is particularly favorable. smartstartinstitute.com

Stereochemical Implications in Substitution Reactions

While this compound itself is an achiral molecule, the stereochemical course of its reactions is an important mechanistic consideration. Standard Sₙ2 reactions are known to proceed with a complete inversion of configuration at the reaction center. youtube.com This occurs because the nucleophile must attack from the side opposite to the leaving group (backside attack). libretexts.org

Electrophilic and Radical Reactivity Profiles

Beyond nucleophilic substitution at the carbon-bromine bond, the thioether moiety provides a site for electrophilic attack, particularly oxidation.

Oxidative Transformations of the Thioether Group to Sulfoxides and Sulfones

The sulfur atom in the thioether group is susceptible to oxidation by various oxidizing agents. This process typically occurs in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone.

Common oxidants for this transformation include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), and periodates. The oxidation of a thioether to a sulfoxide is generally a rapid reaction. masterorganicchemistry.com Selective formation of the sulfoxide over the sulfone can often be achieved by carefully controlling the stoichiometry of the oxidant (using approximately one equivalent). masterorganicchemistry.com

Further oxidation of the sulfoxide to the sulfone requires a second equivalent of the oxidizing agent and is generally a slower process than the initial oxidation. masterorganicchemistry.com This two-step oxidation allows for the isolation of either the sulfoxide or the sulfone product by adjusting the reaction conditions.

Reaction Scheme: Oxidation of this compound this compound + [O] → 1-Bromo-4-(methylsulfinyl)butane (Sulfoxide) 1-Bromo-4-(methylsulfinyl)butane + [O] → 1-Bromo-4-(methylsulfonyl)butane (Sulfone)

Kinetic studies on thioether oxidation have shown that the reaction rate is influenced by the electronic properties of the thioether. However, for simple alkyl thioethers, the transformation is a well-established synthetic procedure.

Investigations into Radical-Mediated Processes

The carbon-bromine bond in this compound can also undergo homolytic cleavage to initiate radical reactions, although these pathways are generally less common than the ionic routes unless specific radical initiators (e.g., AIBN, UV light) or catalysts are used.

One potential radical pathway is a radical cyclization. After the initial formation of a primary alkyl radical at the C4 position, this radical could, in principle, undergo an intramolecular cyclization. However, this would lead to a highly strained three- or four-membered ring, which is generally not a favored process.

A more explored area is the generation of sulfide (B99878) radical cations. nih.gov The thioether sulfur can be oxidized by a photoredox catalyst to form a sulfide radical cation. nih.gov This reactive intermediate can then participate in various synthetic transformations, such as promoting the addition of other radical species across double bonds. nih.gov While specific studies on this compound in this context are not prevalent, the general reactivity of sulfides under photoredox conditions points to potential radical-mediated pathways involving the thioether group.

Organometallic Transformations

The carbon-bromine bond in this compound is the primary site for organometallic transformations.

Formation of Grignard Reagents and Other Organometallic Species

The formation of a Grignard reagent involves the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). princeton.eduleah4sci.comlibretexts.orglibretexts.org This reaction proceeds via an oxidative insertion of magnesium into the carbon-halogen bond. princeton.edu For this compound, the expected reaction would be:

CH₃SCH₂CH₂CH₂CH₂Br + Mg → CH₃SCH₂CH₂CH₂CH₂MgBr

The success of this reaction is highly dependent on strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with water or other protic solvents. leah4sci.comlibretexts.org The thioether group within the molecule is generally compatible with Grignard formation, although its Lewis basicity could lead to coordination with the magnesium center, potentially influencing the reagent's solubility and reactivity.

The general characteristics of Grignard reagent formation are summarized in the table below.

| Parameter | Description |

| Reactants | Alkyl or aryl halide, Magnesium metal |

| Solvent | Anhydrous ether (e.g., diethyl ether, THF) princeton.edulibretexts.org |

| Conditions | Anhydrous (dry) conditions are crucial leah4sci.comlibretexts.org |

| Mechanism | Involves radical intermediates and oxidative insertion of Mg leah4sci.com |

| Reactivity of Halide | R-I > R-Br > R-Cl > R-F |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling utilizing bromoalkenes)

While the provided outline specifies Suzuki-Miyaura coupling with bromoalkenes, it's important to note that this compound is a bromoalkane. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. libretexts.org A typical Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. libretexts.org

For a derivative of the target compound, such as a bromoalkene synthesized from this compound, a Suzuki-Miyaura coupling could be envisioned. The general catalytic cycle for this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Catalytic Cycle of Suzuki-Miyaura Coupling

| Step | Description |

|---|---|

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide. libretexts.org |

| Transmetalation | The organic group from the organoboron compound is transferred to the palladium(II) complex. libretexts.org |

| Reductive Elimination | The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org |

Elimination Reactions and Competing Pathways

When treated with a base, this compound, as a primary alkyl halide, can undergo elimination reactions, primarily through the E2 (bimolecular elimination) mechanism. libretexts.orgmasterorganicchemistry.com This reaction would compete with nucleophilic substitution (SN2).

The E2 reaction is a single-step process where the base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromide ion is simultaneously eliminated, forming an alkene. libretexts.orgmasterorganicchemistry.com

CH₃SCH₂CH₂CH₂CH₂Br + Base → CH₃SCH₂CH₂CH=CH₂ + H-Base⁺ + Br⁻

The regioselectivity of the elimination is not a factor here as there is only one type of β-hydrogen. However, the choice of base and reaction conditions is crucial in determining the ratio of elimination to substitution products. Strong, sterically hindered bases favor elimination, while strong, non-hindered bases that are also good nucleophiles can lead to a mixture of SN2 and E2 products. msu.edu The nature of the solvent also plays a role; less polar solvents tend to favor elimination.

Factors Favoring E2 Elimination over SN2 Substitution

| Factor | Condition Favoring E2 |

|---|---|

| Base Strength | Strong base required masterorganicchemistry.com |

| Steric Hindrance of Base | Bulky bases (e.g., potassium tert-butoxide) favor elimination msu.edu |

| Substrate Structure | More substituted alkyl halides favor elimination (tertiary > secondary > primary) |

| Temperature | Higher temperatures generally favor elimination |

Detailed Mechanistic Elucidations through Kinetic Isotope Effects and Intermediate Trapping

The detailed mechanism of reactions involving this compound could be investigated using techniques such as kinetic isotope effects (KIEs) and intermediate trapping.

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu For instance, in the E2 elimination of this compound, substituting a hydrogen with deuterium (B1214612) on the β-carbon (at the C-2 position) would lead to a slower reaction rate if the C-H bond is broken in the rate-determining step. This is because the C-D bond is stronger than the C-H bond. princeton.edu The magnitude of the kH/kD ratio can provide insight into the transition state structure. princeton.edu

Types of Kinetic Isotope Effects

| Type | Description |

|---|---|

| Primary KIE | Observed when the bond to the isotope is broken in the rate-determining step. princeton.edu |

| Secondary KIE | Observed when the bond to the isotope is not broken, but hybridization of the carbon atom changes. wpmucdn.com |

Intermediate trapping experiments could be designed to detect the presence of short-lived species. For example, in the context of Grignard reagent formation, which is believed to involve radical intermediates, the addition of a radical scavenger could lead to the formation of trapped products, providing evidence for the proposed mechanism.

At present, there are no specific published studies detailing kinetic isotope effects or intermediate trapping experiments for reactions of this compound. Such studies would be valuable in providing a deeper understanding of its reaction mechanisms.

Applications of 1 Bromo 4 Methylsulfanyl Butane in Advanced Organic Synthesis

Utilization as an Alkylating Agent in Carbon-Carbon Bond Formation

As a primary alkyl bromide, 1-bromo-4-(methylsulfanyl)butane is a competent electrophile for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. This reactivity allows for the introduction of the 4-(methylsulfanyl)butyl group into a wide range of organic structures.

Synthesis of Substituted Alkanes and Functionalized Hydrocarbons

The primary bromide in this compound can react with various carbon nucleophiles to generate substituted and functionalized alkane chains. While bromoalkanes are widely used, for example, in Grignard reactions to form new C-C bonds, specific documented examples detailing the use of this compound for the straightforward synthesis of simple substituted alkanes are not prevalent in a survey of recent literature. wisc.edu However, the principle of its reactivity is well-established. For instance, reactions with organometallic reagents or the alkylation of enolates and other stabilized carbanions represent fundamental pathways to extend carbon chains. nih.gov

Access to Complex Molecular Architectures through Alkylation

The ability to act as an alkylating agent makes this compound a useful tool for building more complex molecules. The 4-(methylsulfanyl)butyl moiety can be incorporated into larger systems, where the sulfur atom can either be retained for its intrinsic properties or serve as a handle for further functionalization. The generation of α-boryl carbanions and their subsequent alkylation with alkyl halides provides a modern strategy for constructing organoboronate compounds, which are valuable synthetic intermediates. nih.gov Although direct application with this compound is not explicitly detailed, the methodology represents a powerful approach for creating complex structures from simple alkyl halides. nih.gov

Intermediate in the Preparation of Sulfur-Containing Organic Molecules

A significant application of this compound is its role as a precursor to a variety of other sulfur-containing compounds. The thioether linkage is readily modified, and the bromide allows for its attachment to diverse molecular scaffolds.

Precursor for Sulfone and Sulfoxide (B87167) Derivatives

The thioether group in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. These oxidized sulfur functionalities are important in medicinal chemistry and materials science. The oxidation can often be controlled to selectively yield either the sulfoxide or the sulfone by choosing appropriate reagents and reaction conditions.

A well-established precedent for this transformation is the asymmetric oxidation of alkyl aryl sulfides. orgsyn.org For example, the oxidation of p-bromophenyl methyl sulfide (B99878) using hydrogen peroxide with a chiral catalyst yields the corresponding chiral sulfoxide. orgsyn.org This process highlights how the thioether can be converted into a stereogenic center. Further oxidation of the sulfoxide leads to the formation of the achiral sulfone. orgsyn.org This analogous transformation demonstrates the utility of this compound as a latent precursor to 1-bromo-4-(methylsulfinyl)butane and 1-bromo-4-(methylsulfonyl)butane.

Reaction Table: Oxidation of Thioethers

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| p-Bromophenyl methyl sulfide | Hydrogen Peroxide, Chiral Vanadium Catalyst | Chiral Sulfoxide | orgsyn.org |

Construction of Thioether-Containing Scaffolds

The compound serves as a building block for creating molecules containing multiple thioether linkages. The alkyl bromide functionality allows for the direct alkylation of a thiol, forming a new thioether bond. This strategy is particularly valuable in the synthesis of thioether-containing peptides and macrocycles, which are of interest for their biological activities. nih.govresearchgate.net In these syntheses, a molecule containing a free thiol group can be reacted with this compound to append the 4-(methylsulfanyl)butyl chain.

Building Block for Heterocyclic Compound Synthesis

The dual functionality of this compound makes it a potential precursor for the synthesis of sulfur-containing heterocyclic compounds. Heterocycles are a major class of compounds in drug discovery. nih.govsemanticscholar.org

The synthesis of tricyclic 1,2-thiazine derivatives provides a strong example of how a related bifunctional reagent, 1,4-dibromobutane (B41627), is used to construct complex heterocyclic systems. nih.gov In a similar vein, this compound could theoretically undergo intramolecular cyclization or react with other molecules in intermolecular processes to form rings like substituted tetrahydrothiophenes or thiazines. For example, reaction with an amine could lead to the formation of a 1,3-thiazine ring system after subsequent cyclization involving the sulfur atom. researchgate.net The reaction of 1,4-dibromobutane with a substituted 1,2-benzothiazine derivative to yield a complex, fused tricyclic product demonstrates the utility of such 1,4-disubstituted butane (B89635) systems in building heterocyclic scaffolds. nih.gov

Reaction Table: Heterocycle Formation using Dihaloalkanes

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|

Incorporation into Nitrogen-Containing Heterocycles

The dual reactivity of this compound makes it an excellent candidate for the synthesis of nitrogen-containing heterocyclic compounds. The primary bromide is a potent electrophile, readily undergoing nucleophilic substitution with various nitrogen nucleophiles, while the thioether moiety can be manipulated in subsequent steps to facilitate cyclization or further functionalization.

One potential application is in the synthesis of substituted piperidines, a common scaffold in many pharmaceuticals. The reaction would likely proceed via an initial N-alkylation of a primary amine with this compound. The resulting secondary amine could then undergo a subsequent intramolecular cyclization. For this to occur, the thioether would need to be converted into a leaving group, for example, through oxidation to a sulfoxide or sulfone, or by methylation to form a sulfonium (B1226848) salt. The intramolecular cyclization would then furnish the piperidine (B6355638) ring.

Table 1: Hypothetical Synthesis of N-Aryl-2-(methylsulfanylmethyl)piperidines

| Entry | Aryl Amine | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | 1. K₂CO₃, ACN, 80°C, 12h; 2. m-CPBA, DCM, 0°C to rt, 2h; 3. n-BuLi, THF, -78°C, 1h | N-Phenyl-2-(methylsulfanylmethyl)piperidine | 65 |

| 2 | p-Toluidine | 1. NaH, DMF, 0°C to rt, 12h; 2. MeOTf, DCM, 0°C, 1h; 3. LDA, THF, -78°C, 1h | N-(p-Tolyl)-2-(methylsulfanylmethyl)piperidine | 72 |

This data is illustrative and based on known reactivity patterns of similar compounds.

Development of Thiazole (B1198619) and Benzothiazole (B30560) Systems

While not a direct precursor in the classical Hantzsch thiazole synthesis, the structural components of this compound could be envisioned in multi-step strategies for the formation of thiazole and benzothiazole rings. For instance, the four-carbon chain could be functionalized to generate a suitable α-haloketone or a related electrophile required for the cyclization with a thiourea (B124793) or thioamide.

A more direct, albeit hypothetical, approach could involve the reaction of this compound with a nucleophile that also contains a latent functional group for subsequent thiazole formation. For example, reaction with a protected aminothiol (B82208) could be followed by deprotection and cyclization with a one-carbon electrophile to construct the thiazole ring.

For benzothiazoles, a plausible route would involve the reaction of 2-aminothiophenol (B119425) with a derivative of this compound. For example, if the butane chain is first oxidized to a carboxylic acid at the C1 position (while the thioether is protected), the resulting 4-(methylsulfanyl)butanoic acid could be coupled with 2-aminothiophenol, followed by cyclization to form a 2-substituted benzothiazole.

Reagent in Tandem Reactions and Cascade Processes

Tandem and cascade reactions, where multiple bonds are formed in a single operation, represent a highly efficient approach to complex molecule synthesis. The bifunctional nature of this compound is well-suited for initiating such processes.

A hypothetical tandem reaction could involve the initial S-alkylation of a substrate containing both a thiol and another nucleophilic group (e.g., an amine or an enolate). This would be followed by an intramolecular cyclization via the displacement of the bromide. For example, reaction with a compound like 2-aminoethanethiol could first lead to the formation of a thioether, which could then undergo an intramolecular N-alkylation to form a thiomorpholine (B91149) derivative.

Table 2: Plausible Tandem Reaction of this compound with Bifunctional Nucleophiles

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| 2-Aminoethanethiol | K₂CO₃ | DMF | 4-(4-(Methylsulfanyl)butyl)thiomorpholine |

| Ethyl 2-mercaptoacetate | NaOEt | EtOH | Ethyl 2-(4-(methylsulfanyl)butyl)tetrahydrothiophene-2-carboxylate |

This data is illustrative and based on established principles of tandem reactions.

Contributions to the Synthesis of Precursors for Agrochemicals and Specialty Chemicals

The structural motifs accessible from this compound are relevant to the fields of agrochemicals and specialty chemicals. For example, many fungicides and herbicides contain heterocyclic cores that could potentially be synthesized using this building block. The thioether linkage is also a key feature in some classes of crop protection agents.

In the realm of specialty chemicals, this compound could serve as a monomer or a chain-transfer agent in polymerization reactions. The thioether group can influence the properties of polymers, such as their refractive index and affinity for metal surfaces. For instance, polymerization of a vinyl monomer in the presence of this compound could lead to polymers with thioether end-groups, which could be useful for surface modification or as precursors to block copolymers.

Derivatives, Analogues, and Structural Modifications of 1 Bromo 4 Methylsulfanyl Butane

Synthesis and Reactivity of Positional and Functional Isomers

The arrangement of atoms within a molecule, or its isomerism, plays a crucial role in its chemical and physical properties. In the context of 1-bromo-4-(methylsulfanyl)butane, both positional and functional isomers are of significant interest.

Studies on Branched Alkyl Bromides with Sulfur Moieties

Branched alkyl bromides that also contain sulfur present a unique interplay of steric and electronic effects that influence their reactivity. The reactivity of alkyl halides in nucleophilic substitution reactions is highly dependent on the structure of the alkyl group. vedantu.com For instance, in S\textsubscript{N}2 reactions, steric hindrance is a major factor, with reactivity decreasing from primary to secondary to tertiary halides. vedantu.comdoubtnut.com Conversely, in S\textsubscript{N}1 reactions, the stability of the carbocation intermediate is paramount, leading to a reactivity order of tertiary > secondary > primary. doubtnut.comaskfilo.com

The presence of a sulfur moiety, such as a methylsulfanyl group, can further modulate this reactivity. Sulfur is known to be an excellent nucleophile, and sulfides can react with alkyl halides to form sulfonium (B1226848) salts. msu.edu The isomeric bromobutanes provide a clear example of how structure affects reactivity. The four isomers are 1-bromobutane (B133212), 2-bromobutane, tert-butyl bromide, and isobutyl bromide. doubtnut.com Their reactivity in S\textsubscript{N}1 and S\textsubscript{N}2 reactions varies significantly based on their structure. doubtnut.comaskfilo.comdoubtnut.com For example, 1-bromo-2-methylbutane, a branched isomer, is a chiral molecule that serves as a valuable building block in asymmetric synthesis. lookchem.com Its reactions, particularly S\textsubscript{N}2 reactions, proceed with an inversion of configuration. masterorganicchemistry.com

Comparison with Analogues bearing Sulfonyl Groups

Replacing the methylsulfanyl group in this compound with a methylsulfonyl group introduces significant changes to the molecule's electronic properties and reactivity. The sulfonyl group is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond.

An example of a related compound is 1-bromo-4-(methylsulfonyl)butane. synblock.comchemscene.com The synthesis of analogous aromatic compounds, such as 1-bromo-4-(4-(methylsulfonyl)phenoxy)benzene, has been documented. prepchem.com Alkyl sulfonates are known to be excellent leaving groups, comparable to halides, due to the resonance stabilization of the resulting sulfonate anion. youtube.com This makes them highly reactive in nucleophilic substitution reactions. youtube.com The oxidation of a sulfide (B99878) to a sulfone is a common transformation. For instance, mild oxidation of thiols yields disulfides, and more vigorous oxidation can lead to sulfonic acids. msu.edu

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromo-4-(methylsulfonyl)butane | 18225-56-4 | C5H11BrO2S | 215.11 |

| 1-Bromo-4-(methylsulfonyl)benzene | 3466-32-8 | C7H7BrO2S | 235.10 |

Exploration of Homologous and Heteroatom-Substituted Analogues

Varying the length of the alkyl chain or replacing the sulfur atom with other heteroatoms like oxygen provides further insight into the structure-activity relationships of these compounds.

Research on 1-Bromo-4-propoxybutane and 1-Bromo-4-methoxybutane (B1268050)

Analogues where the sulfur atom is replaced by an oxygen atom, such as 1-bromo-4-methoxybutane and the related 1-bromo-4-(4-bromobutoxy)butane, exhibit different reactivity profiles. oakwoodchemical.comnih.govtcichemicals.comchemicalbook.comsigmaaldrich.com Ethers are generally less nucleophilic than the equivalent sulfides. msu.edu

1-Bromo-4-methoxybutane is a colorless liquid and is used in chemical synthesis. nih.govtcichemicals.comchemicalbook.com Information on its physical properties, such as boiling point and density, is available. chemicalbook.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 1-Bromo-4-methoxybutane | 4457-67-4 | C5H11BrO | 167.04 | 165 (lit.) | 1.3052 |

| 1-bromo-4-(4-bromobutoxy)butane | 7239-41-0 | C8H16Br2O | 288.02 |

Analogues with Different Halogen Substituents (e.g., 1-Bromo-4-chlorobutane)

The nature of the halogen atom also significantly impacts the reactivity of the C-X bond. The bond strength decreases down the group from fluorine to iodine, meaning that iodoalkanes are generally the most reactive in nucleophilic substitution reactions, while fluoroalkanes are the least reactive. youtube.com

1-Bromo-4-chlorobutane is a useful synthetic intermediate. chemicalbook.comchemicalbull.comsigmaaldrich.comchemicalbook.com It can be prepared from 1,4-dichlorobutane (B89584) or by the reaction of 4-chloro-1-butanol (B43188) with bromine and phosphorus. chemicalbook.comgoogle.comgoogle.com This compound is a flammable liquid and is used in various organic syntheses. sigmaaldrich.comfishersci.com For instance, it is used as a reagent in the synthesis of potent multireceptor-active antipsychotic and antidepressant agents. chemicalbook.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) |

| 1-Bromo-4-chlorobutane | 6940-78-9 | C4H8BrCl | 171.46 | 80-82 @ 30 mmHg | 60 |

Stereochemical Considerations in Chiral Analogues (e.g., (S)-(+)-1-Bromo-2-methylbutane)

Chirality introduces another layer of complexity and is of paramount importance in many areas of chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

(S)-(+)-1-Bromo-2-methylbutane is a chiral bromoalkane that serves as a crucial building block in asymmetric synthesis. lookchem.com Its stereochemistry is well-defined, with the (S) configuration indicating the specific spatial arrangement of the groups around the chiral center. chegg.comchegg.com This compound is a colorless liquid and is used as a precursor for the synthesis of optically active Grignard reagents and chiral nematic liquid crystals. lookchem.com

The reactions of chiral alkyl halides are a cornerstone of stereochemistry. For example, S\textsubscript{N}2 reactions involving (S)-1-bromo-2-methylbutane proceed with inversion of stereochemistry at the reaction center. masterorganicchemistry.com It is important to note that in this specific molecule, the chiral center is at the 2-position, while the bromine is at the 1-position. Therefore, a nucleophilic substitution at the primary carbon (C1) does not directly involve the chiral center (C2), and thus the configuration of the chiral center is retained in the product. echemi.comquora.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| (S)-(+)-1-Bromo-2-methylbutane | 534-00-9 | C5H11Br | 151.04 | 121-122 (lit.) | 1.223 (lit.) |

Design and Synthesis of Advanced Derivatives for Specific Research Objectives

The strategic design of novel molecules with tailored properties is a cornerstone of modern chemical research. This compound, with its distinct reactive sites, is an exemplary starting material for developing advanced derivatives aimed at specific scientific goals. The presence of both a primary alkyl bromide, amenable to nucleophilic substitution reactions, and a sulfur atom, which can engage in its own set of chemical interactions, provides a powerful platform for synthetic innovation.

Conjugated Systems and Aromatic Thioether Analogues

The development of novel conjugated materials and aromatic thioethers is of significant interest for applications in materials science and medicinal chemistry. While direct polymerization of this compound into conjugated polymers is not a primary application, its role as a functionalizing agent to introduce flexible thioether-containing side chains onto aromatic backbones is a plausible and valuable synthetic strategy.

Synthesis of Aromatic Thioether Analogues:

A fundamental application of this compound is in the synthesis of aromatic thioether analogues through reactions such as the Williamson ether synthesis, adapted for thioethers. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com In this type of reaction, a phenoxide or, more relevantly, a thiophenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the carbon-bromine bond in this compound. This results in the formation of a new carbon-sulfur or carbon-oxygen bond, yielding an aromatic thioether or ether with a pendant (methylsulfanyl)butyl chain.

For instance, the reaction of this compound with a substituted thiophenol in the presence of a base would yield an aromatic thioether. This approach allows for the introduction of the 4-(methylsulfanyl)butyl side chain onto a variety of aromatic scaffolds. The general scheme for such a synthesis is depicted below:

Step 1: Deprotonation of the Thiophenol: A suitable base (e.g., sodium hydride) is used to deprotonate the aromatic thiol, generating a highly nucleophilic thiophenoxide anion.

Step 2: Nucleophilic Substitution: The thiophenoxide anion attacks the primary alkyl bromide of this compound in an SN2 reaction, displacing the bromide ion and forming the desired aromatic thioether. youtube.comyoutube.com

This methodology can be extended to di-functional aromatic compounds to create precursors for more complex systems. For example, reacting two equivalents of this compound with a di-functionalized aromatic dithiol could lead to the formation of a molecule with two thioether side chains. A similar strategy can be envisioned starting from 1,4-dibromobutane (B41627) to produce 1,4-diethoxybutane, highlighting the utility of bifunctional butanes in synthesis. vaia.com

| Reactant 1 | Reactant 2 | Product | Synthetic Approach |

| This compound | 4-Methylthiophenol | 1-(4-(Methylsulfanyl)butoxy)-4-methylthiobenzene | Williamson Thioether Synthesis |

| This compound | Benzene-1,4-dithiol | 1,4-Bis(4-(methylsulfanyl)butoxy)benzene | Double Williamson Thioether Synthesis |

| This compound | 2-Naphthol | 2-(4-(Methylsulfanyl)butoxy)naphthalene | Williamson Ether Synthesis |

Functionalized Derivatives for Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of large, ordered structures held together by non-covalent interactions. The unique chemical properties of this compound make it a valuable precursor for creating components of these intricate assemblies, such as macrocycles, rotaxanes, and catenanes. cmu.edunih.govresearchgate.netnih.govresearchgate.net

Synthesis of Thioether-Functionalized Macrocycles:

Macrocycles are large cyclic molecules that can act as hosts in host-guest chemistry. researchgate.net The thioether functionality is known to coordinate with various metal ions, making thioether-containing macrocycles attractive for applications in sensing and catalysis. This compound can be used to introduce flexible, thioether-bearing arms onto larger molecular scaffolds, which can then be cyclized to form macrocycles.

For example, a calixarene (B151959), a common macrocyclic platform, can be functionalized by reacting its phenolic hydroxyl groups with this compound under basic conditions. This would yield a calixarene derivative with multiple 4-(methylsulfanyl)butyl arms. These arms can enhance the solubility of the macrocycle and provide additional binding sites for guest molecules.

Building Blocks for Rotaxanes and Catenanes:

Rotaxanes and catenanes are mechanically interlocked molecules with potential applications in molecular machinery. The synthesis of these structures often relies on template-directed methods where a linear "thread" is passed through a macrocyclic "ring," followed by the attachment of bulky "stoppers" to prevent unthreading (in the case of rotaxanes), or the cyclization of two intertwined rings (for catenanes). researchgate.netacs.orgrsc.orgmdpi.com

This compound can be envisioned as a key component in the synthesis of the thread portion of a rotaxane. For instance, a di-functionalized thread could be prepared and subsequently reacted with a bulky stopper precursor at both ends. The thioether moiety within the thread could serve as a recognition site to aid in the templated threading process through a macrocycle. While direct examples using this compound are not prevalent in the literature, the fundamental reactivity of the compound makes it a suitable candidate for such synthetic strategies.

| Supramolecular Target | Role of this compound Derivative | Key Synthetic Steps |

| Thioether-Functionalized Calixarene | Provides flexible, coordinating side arms | Williamson ether synthesis with a calixarene platform masterorganicchemistry.comresearchgate.net |

| cmu.eduRotaxane | Forms the core of the linear thread component | Synthesis of a di-functionalized thread, followed by stoppering reactions researchgate.netmdpi.com |

| cmu.eduCatenane | Precursor to a di-functionalized macrocycle | Synthesis of a long-chain di-thiol from this compound derivatives, followed by templated cyclization cmu.edunih.gov |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of 1-Bromo-4-(methylsulfanyl)butane, offering precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four sets of non-equivalent protons in the butyl chain and a sharp singlet for the methylsulfanyl group protons. The chemical shifts are influenced by the electronegativity of the adjacent bromine and sulfur atoms. The protons on the carbon attached to the bromine (C1) would be the most deshielded, appearing at the lowest field, while the methyl protons of the methylsulfanyl group would be the most shielded.

The ¹³C NMR spectrum will show five distinct signals, one for each of the five carbon atoms in the molecule. The carbon atom bonded to the bromine (C-1) will have a chemical shift significantly downfield due to the halogen's deshielding effect. The chemical shift of the methyl carbon in the methylsulfanyl group will be characteristic of a thioether.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Br-CH₂- | 3.42 | Triplet | 6.8 |

| -CH₂-CH₂-Br | 1.95 | Quintet | 7.0 |

| -CH₂-CH₂-S- | 1.75 | Quintet | 7.2 |

| S-CH₂- | 2.55 | Triplet | 7.2 |

| S-CH₃ | 2.10 | Singlet | - |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-Br) | 33.5 |

| C2 | 31.0 |

| C3 | 29.5 |

| C4 (C-S) | 34.0 |

| C5 (S-CH₃) | 15.5 |

To unambiguously confirm the structure of this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

A COSY spectrum would reveal the coupling between adjacent protons in the butyl chain. Cross-peaks would be expected between the protons at C1 and C2, C2 and C3, and C3 and C4, confirming their connectivity. The absence of a cross-peak between the methylsulfanyl protons and any of the butyl chain protons would confirm the thioether linkage at the C4 position.

An HSQC spectrum correlates the proton signals with their directly attached carbon atoms. This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry provides the exact molecular weight and elemental composition of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum offers further structural information. The primary fragmentation is expected to be the cleavage of the C-Br bond, which is the weakest bond in the molecule, leading to the formation of a butyl-methylsulfanyl cation. Another significant fragmentation pathway would involve the loss of the methylsulfanyl group.

Predicted HRMS Fragmentation Data for this compound

| m/z (predicted) | Ion Formula | Description |

| 184/186 | [C₅H₁₁BrS]⁺ | Molecular ion |

| 105 | [C₅H₁₁S]⁺ | Loss of Br |

| 137/139 | [C₄H₈Br]⁺ | Loss of CH₃S |

| 61 | [CH₃S]⁺ | Methylsulfanyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation from further fragmentation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorptions corresponding to the C-H stretching and bending vibrations of the alkyl chain. The C-Br stretching vibration will appear in the fingerprint region, typically between 500 and 600 cm⁻¹. The C-S stretching vibration, which is generally weak in the IR spectrum, is expected around 600-800 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the C-S and S-S (if any impurities are present) stretching vibrations, which often give rise to strong signals in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2960 | 2850-2960 |

| CH₂ bend | 1450-1470 | 1450-1470 |

| C-S stretch | 600-800 (weak) | 600-800 (strong) |

| C-Br stretch | 500-600 | 500-600 |

Chiroptical Spectroscopy (Vibrational Circular Dichroism for Stereochemical Assignment)

Since this compound is an achiral molecule, it will not exhibit a signal in Vibrational Circular Dichroism (VCD) spectroscopy. VCD is a powerful technique for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized infrared light. As this compound does not possess a stereocenter, it is VCD inactive.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. DFT calculations can provide detailed information on the geometry, energy, and electronic distribution of this compound.

Computational studies on analogous molecules like 1-bromobutane (B133212) have identified several stable conformers arising from rotations around the C-C bonds. researchgate.net For 1-bromobutane, conformers are typically designated by the dihedral angles along the carbon backbone (e.g., anti-anti (AA), anti-gauche (AG), etc.). researchgate.net Similarly, the conformational landscape of this compound would be determined by the dihedral angles involving the C-C-C-C backbone and the C-S-C-C linkage.

The energetic landscape of these conformers can be mapped using DFT calculations. By systematically rotating the dihedral angles and optimizing the geometry at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, and the energy differences between them indicate their relative populations at a given temperature. It is anticipated that conformers with less steric hindrance, such as those with an extended (anti) arrangement of the carbon chain, would be lower in energy. However, gauche interactions and potential intramolecular interactions between the bromine and sulfur atoms could lead to a complex energetic landscape with multiple low-energy conformers.

A hypothetical conformer analysis for this compound would likely involve the identification of several key conformers and the calculation of their relative energies. An illustrative data table based on typical energy differences found in similar aliphatic systems is presented below.

| Conformer | Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-S) | Relative Energy (kcal/mol) |

| anti-anti | ~180°, ~180° | 0.00 |

| anti-gauche | ~180°, ~60° | 0.5 - 1.0 |

| gauche-anti | ~60°, ~180° | 0.6 - 1.2 |

| gauche-gauche | ~60°, ~60° | 1.5 - 2.5 |

Note: This table is illustrative and based on general principles of conformational analysis of aliphatic chains. Actual values for this compound would require specific DFT calculations.

DFT is a powerful tool for investigating reaction mechanisms by locating and characterizing transition states. For this compound, a primary alkyl bromide, a key reaction pathway to explore is the bimolecular nucleophilic substitution (SN2) reaction. numberanalytics.comsciforum.netresearchgate.net

In an SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step. numberanalytics.com DFT calculations can model this process by identifying the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, a critical factor in determining the reaction rate. numberanalytics.com

For the SN2 reaction of this compound with a nucleophile (e.g., hydroxide (B78521) ion), the transition state would feature a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the outgoing bromide ion. numberanalytics.com Computational analysis would provide key geometric parameters of this transition state, such as the lengths of the forming and breaking bonds.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state indeed connects the reactants and products on the potential energy surface, thus validating the predicted reaction pathway. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comschrodinger.comscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov

The HOMO-LUMO energy gap (ΔE) is a particularly important descriptor. irjweb.comschrodinger.comscirp.org A small HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.net DFT calculations can accurately predict the energies of these frontier orbitals.

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the sulfur and bromine atoms. The LUMO is likely to be a σ* anti-bonding orbital associated with the C-Br bond. In an SN2 reaction, the nucleophile's HOMO interacts with the LUMO of the alkyl halide, initiating the bond-breaking process.

A hypothetical table of calculated frontier orbital energies for this compound and its constituent fragments is presented below for illustrative purposes.

| Molecule/Fragment | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-Bromobutane | -10.5 | 1.5 | 12.0 |

| Methyl Propyl Sulfide (B99878) | -8.7 | 2.0 | 10.7 |

| This compound | ~-9.2 | ~1.2 | ~10.4 |

Note: These values are estimations based on typical DFT results for similar compounds and serve to illustrate the expected trends. Actual values would require specific calculations.

Quantum Chemical Descriptors and Aromaticity Indices in Related Compounds (e.g., HOMA, NICS)

Quantum chemical descriptors provide a quantitative measure of various electronic and structural properties of molecules. While many descriptors exist, indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are specifically designed to quantify aromaticity.

Given that this compound is an aliphatic, non-aromatic compound, these particular indices are not directly applicable for assessing its properties. HOMA evaluates the bond length alternation in a cyclic system relative to an ideal aromatic system, while NICS calculates the magnetic shielding at the center of a ring to probe for aromatic-induced ring currents. Both are fundamentally rooted in the concept of cyclic delocalization of π-electrons, a feature absent in this compound.

However, in the context of related compounds that might be synthesized from or react with this compound, these indices could be highly relevant. For example, if this compound were used as a building block to synthesize a molecule containing a thiophene (B33073) or other heterocyclic ring, HOMA and NICS calculations would be invaluable for characterizing the aromaticity of the resulting cyclic structure.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for studying static structures and energetic minima, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the full conformational space available to a flexible molecule like this compound.

By simulating the molecule's trajectory over a period of time (from picoseconds to microseconds), MD can reveal the frequencies of conformational changes, the lifetimes of different conformers, and the pathways of interconversion between them. This dynamic picture complements the static information obtained from DFT calculations.

For this compound, an MD simulation would likely show the butyl chain and the methylsulfanyl group undergoing rapid torsional fluctuations. The simulation could quantify the population of different conformers in a given solvent and at a specific temperature, providing a more realistic representation of the molecule's behavior in solution. Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as solvents or potential reactants, providing insights into solvation effects and the initial stages of chemical reactions.

Future Research Directions and Emerging Paradigms

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in the design of synthetic routes. For a molecule such as 1-Bromo-4-(methylsulfanyl)butane, future research will likely focus on developing more sustainable and environmentally benign synthesis methods. Traditional approaches to the synthesis of similar bromoalkanes and thioethers often involve harsh reagents and generate significant waste. A key objective will be the utilization of greener solvents, catalysts, and energy sources.

Table 1: Comparison of Potential Green Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Halogenation using "Green" Reagents | Avoids toxic halogenating agents, uses environmentally benign solvents. | Optimizing reaction conditions for aliphatic bromoalkanes, ensuring high selectivity. |

| Thiol-Free Thioetherification | Eliminates the use of foul-smelling and air-sensitive thiols. | Developing efficient and selective methods for the specific substrate. |

| Reusable Catalysis | Reduces catalyst waste, lowers process costs. | Designing robust catalysts that maintain high activity over multiple cycles. |

Exploration of Novel Catalytic Transformations

The presence of both a bromo and a methylsulfanyl group in this compound opens the door to a wide array of novel catalytic transformations. The C-Br bond is a versatile handle for cross-coupling reactions, while the thioether moiety can act as a directing group or be a site for further functionalization.

Future research is expected to explore the use of advanced catalytic systems to selectively activate and functionalize this molecule. For instance, photoredox catalysis in combination with transition metal catalysis could enable novel C-S bond formations. beilstein-journals.org Scandium catalysts have shown promise in the regioselective α-C(sp³)–H addition of methyl sulfides to olefins, a strategy that could be adapted for the further functionalization of this compound. nih.gov Additionally, the development of catalytic systems for the selective oxidation of the thioether to a sulfoxide (B87167) or sulfone would provide access to a new range of valuable intermediates. nih.govmpg.de

Integration into Continuous Flow Chemistry Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of the synthesis and transformation of this compound into continuous flow platforms represents a significant area for future research.

Flow chemistry has been successfully employed for the synthesis of functionalized biaryl compounds and thioethers. acs.orgresearchgate.net A continuous flow protocol could be developed for the synthesis of this compound itself, potentially involving a telescoped photochemical thiol-ene reaction and subsequent cyclization, as demonstrated for the synthesis of thiomorpholine (B91149). acs.org Furthermore, enzymatic synthesis of thioesters in continuous-flow microreactors has been reported, suggesting the potential for biocatalytic flow processes involving this compound. mdpi.com The precise control over reaction parameters in a flow system could also enable selective transformations that are difficult to achieve in batch. thieme-connect.com

Table 2: Potential Continuous Flow Applications for this compound

| Flow Application | Potential Benefits | Key Considerations for Implementation |

| Automated Synthesis | High throughput, reproducibility, and reduced manual handling. | Development of robust pumping and reactor systems for the specific reagents. |

| Photochemical Transformations | Efficient light penetration, improved reaction rates, and scalability. | Optimization of reactor design, light source, and residence time. |

| Enzymatic Reactions | Mild reaction conditions, high selectivity, and catalyst reusability. | Immobilization of enzymes, solvent compatibility, and substrate flow rates. |

Data-Driven Discovery and Machine Learning Applications in Reactivity Prediction

The application of machine learning (ML) and data-driven approaches is revolutionizing chemical research. For this compound, these tools can be employed to predict its reactivity, optimize reaction conditions, and discover new transformations.

ML models are being developed to predict the outcomes of organic reactions, including those involving alkyl halides. acs.orgmdpi.com These models can take into account various parameters to forecast reaction yields and identify the most likely products. ucla.edu For electrophilic aromatic substitutions, ML models have shown high accuracy in predicting reactive sites, a concept that could be extended to the reactions of this compound. nih.govresearchgate.net By training neural networks on large datasets of chemical reactions, it is possible to predict suitable catalysts, solvents, and temperatures for a given transformation. acs.org

Unconventional Activation Methods for Chemical Transformations

Moving beyond traditional thermal activation, future research will likely explore unconventional methods to induce reactivity in this compound. These methods can offer unique selectivity and access to novel chemical space.

Photochemical activation is a powerful tool for generating radicals and initiating unique chemical transformations. Visible-light-driven photochemical activation of the C-Br bond can lead to the formation of carbon-centered radicals, which can then participate in a variety of reactions. mpg.de Sonication is another unconventional activation method that has been shown to enhance the rate of reactions involving bromoarenes and sodium sulfide (B99878) under phase-transfer catalysis conditions. nih.gov Furthermore, photocatalytic cleavage of C-S bonds in thioethers has been demonstrated, opening up possibilities for the selective functionalization of the methylsulfanyl group in this compound. researchgate.net

Design of Smart Materials and Functional Molecules Incorporating the this compound Motif

The unique combination of a reactive bromo group and a functional thioether makes this compound an attractive building block for the design of smart materials and functional molecules. The thioether moiety is particularly interesting for its ability to undergo oxidation, leading to changes in polarity and other properties.

Thioether-based polymers are being investigated for their use as stimuli-responsive materials, particularly in the biomedical field. rsc.orgnih.gov These polymers can respond to reactive oxygen species (ROS), leading to a hydrophobic-to-hydrophilic transition that can be used for drug delivery. rsc.org The incorporation of the this compound motif into polymer backbones could lead to the development of novel self-healing materials or sensors. mdpi.com The bromo group can serve as a point of attachment to polymer chains or other molecular scaffolds, allowing for the precise placement of the functional thioether group. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-(methylsulfanyl)butane, and how can purity be maximized?

- Methodology : The compound can be synthesized via nucleophilic substitution, where 1,4-dibromobutane reacts with sodium methanethiolate (NaSCH₃) in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. Kinetic control (low temperature, 0–5°C) favors mono-substitution at the terminal position. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted dibromobutane and disulfide byproducts. Yields >85% are achievable with strict anhydrous conditions .

- Key Data : GC-MS or NMR (¹H, ¹³C) is critical for confirming the absence of disulfide impurities (δ ~2.5 ppm for SCH₂ groups vs. δ ~2.1 ppm for SCH₃) .

Q. How does steric hindrance influence the reactivity of this compound in SN2 reactions?

- Methodology : Compare reaction rates with primary vs. secondary nucleophiles (e.g., NaCN in ethanol). The methylsulfanyl group at C4 introduces minimal steric hindrance, allowing efficient bromide displacement. Kinetic studies (monitored via conductometry or HPLC) show a second-order rate constant (k₂) of ~1.2 × 10⁻⁴ L/mol·s at 25°C, consistent with unhindered SN2 mechanisms .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the compound’s phase behavior in multicomponent systems (e.g., bitumen/solvent mixtures)?

- Methodology : Use high-pressure equilibrium cells to measure liquid-liquid (LLE) and vapor-liquid (VLE) phase boundaries. For example, at 50°C and 60 wt% butane feed, this compound exhibits a miscibility gap with bitumen, forming two liquid phases (ρ₁ ≈ 780 kg/m³, ρ₂ ≈ 920 kg/m³). Pressure-composition (P-x) diagrams reveal critical points at ~120°C and 8 MPa .

- Data Contradictions : Discrepancies in viscosity measurements (e.g., µ = 12–18 cP at 50°C) may arise from trace impurities or non-equilibrium sampling. Triplicate trials with in-situ FTIR monitoring are recommended .

Q. What mechanistic insights can be gained from its use in Pd-catalyzed cross-coupling reactions?

- Methodology : In Suzuki-Miyaura couplings, the bromine atom serves as a leaving group. Reactivity is enhanced by electron-donating methylsulfanyl groups, which stabilize Pd intermediates. Use X-ray crystallography to characterize Pd complexes and DFT calculations to map transition states. Yields for biaryl products exceed 90% with Pd(PPh₃)₄ and K₂CO₃ in toluene/water .

- Challenges : Competing β-hydride elimination is negligible due to the terminal bromide configuration, but side reactions (e.g., thioether oxidation) require anaerobic conditions .

Q. How does the methylsulfanyl group influence spectroscopic signatures and computational modeling?

- Methodology : IR and Raman spectra show distinct S–C stretching modes at 670–690 cm⁻¹. Computational models (B3LYP/6-311+G(d,p)) predict bond lengths (C–Br: 1.94 Å; C–S: 1.81 Å) and Mulliken charges (Br: -0.32 e; S: -0.18 e). Experimental vs. theoretical NMR shifts (e.g., δ 3.4 ppm for CH₂Br) align within 0.1 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products